molecular formula C8H7ClFNO3 B15261549 1-(Chloromethoxy)-2-fluoro-5-methyl-4-nitrobenzene

1-(Chloromethoxy)-2-fluoro-5-methyl-4-nitrobenzene

Cat. No.: B15261549
M. Wt: 219.60 g/mol
InChI Key: KUPIXTHAIGHBHV-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-2-fluoro-5-methyl-4-nitrobenzene is an organic compound with a complex structure that includes a chloromethoxy group, a fluoro group, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethoxy)-2-fluoro-5-methyl-4-nitrobenzene typically involves multiple steps. One common method includes the chloromethylation of a precursor compound using a chloromethylation reagent such as 1,4-bis(chloromethoxy)butane in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl4). The reaction is usually carried out in a solvent such as dichloromethane at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethoxy)-2-fluoro-5-methyl-4-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of compounds with different functional groups replacing the chloromethoxy group.

    Reduction: Formation of 1-(Methoxy)-2-fluoro-5-methyl-4-aminobenzene.

    Oxidation: Formation of 1-(Chloromethoxy)-2-fluoro-5-carboxy-4-nitrobenzene.

Scientific Research Applications

1-(Chloromethoxy)-2-fluoro-5-methyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for imaging and detection.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)-2-fluoro-5-methyl-4-nitrobenzene involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethoxy)propane: Similar in structure but lacks the fluoro, methyl, and nitro groups.

    1-(Chloromethoxy)-2-fluoro-4-nitrobenzene: Similar but without the methyl group.

    1-(Chloromethoxy)-2-fluoro-5-methylbenzene: Similar but without the nitro group.

Properties

Molecular Formula

C8H7ClFNO3

Molecular Weight

219.60 g/mol

IUPAC Name

1-(chloromethoxy)-2-fluoro-5-methyl-4-nitrobenzene

InChI

InChI=1S/C8H7ClFNO3/c1-5-2-8(14-4-9)6(10)3-7(5)11(12)13/h2-3H,4H2,1H3

InChI Key

KUPIXTHAIGHBHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)OCCl

Origin of Product

United States

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